molecular formula C11H15N3O3S B15338946 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B15338946
M. Wt: 269.32 g/mol
InChI Key: PMFLWZUJVOLGKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. One common method includes the reaction of 2-methoxyethylamine with 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide under controlled conditions . The reaction typically requires a solvent such as methylene chloride or benzene and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C11H15N3O3S/c1-14-9-5-3-4-6-10(9)18(15,16)13-11(14)12-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

PMFLWZUJVOLGKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCOC

Origin of Product

United States

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